molecular formula C8H13Br B2716166 (1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane CAS No. 2378490-68-5

(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane

Cat. No.: B2716166
CAS No.: 2378490-68-5
M. Wt: 189.096
InChI Key: ATJLOGUYHHJDHC-HTQZYQBOSA-N
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Description

(1S,5R)-1-(2-Bromoethyl)bicyclo[310]hexane is a bicyclic organic compound featuring a bromine atom attached to an ethyl group, which is in turn bonded to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[3.1.0]hexane core.

    Bromination: The introduction of the bromine atom is achieved through a bromination reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Ethylation: The ethyl group is introduced via an alkylation reaction, often using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The bicyclic structure imparts rigidity and strain, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-1-(2-Chloroethyl)bicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine.

    (1S,5R)-1-(2-Iodoethyl)bicyclo[3.1.0]hexane: Similar structure but with an iodine atom instead of bromine.

    (1S,5R)-1-(2-Fluoroethyl)bicyclo[3.1.0]hexane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(1S,5R)-1-(2-bromoethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-4-8-3-1-2-7(8)6-8/h7H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJLOGUYHHJDHC-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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